1,1'-Thiobis(2-naphthol)

Description

The exact mass of the compound 1,1'-Thiobis(2-naphthol) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11877. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1'-Thiobis(2-naphthol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Thiobis(2-naphthol) including the price, delivery time, and more detailed information at info@benchchem.com.

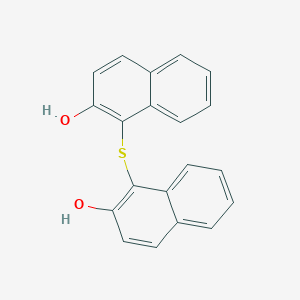

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxynaphthalen-1-yl)sulfanylnaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2S/c21-17-11-9-13-5-1-3-7-15(13)19(17)23-20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYMQZVPTMKXGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2SC3=C(C=CC4=CC=CC=C43)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066162 | |

| Record name | 2-Naphthalenol, 1,1'-thiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17096-15-0 | |

| Record name | 1,1′-Thiobis(2-naphthol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17096-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Thiobis(2-naphthol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017096150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Thiobis(2-naphthol) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, 1,1'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenol, 1,1'-thiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-thiobis(2-naphthol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-Thiobis(2-naphthol) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKA87692Y8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1'-Thiobis(2-naphthol): Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1'-Thiobis(2-naphthol) is a sulfur-bridged binaphthyl compound that has garnered interest in various chemical and pharmaceutical research areas. Its unique structural features, including axial chirality, make it a valuable ligand in asymmetric synthesis and a scaffold for developing novel therapeutic agents. This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and potential applications of 1,1'-Thiobis(2-naphthol), presented with detailed data and experimental protocols to support advanced research and development.

Chemical Structure and Properties

1,1'-Thiobis(2-naphthol) is a symmetrical molecule consisting of two 2-naphthol units linked at their 1 and 1' positions by a sulfur atom. This linkage creates a molecule with axial chirality, similar to the well-known ligand BINOL (1,1'-bi-2-naphthol), making it a candidate for applications in stereoselective transformations.

Table 1: Physicochemical Properties of 1,1'-Thiobis(2-naphthol)

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₄O₂S | [1][2] |

| Molar Mass | 318.39 g/mol | [1][3] |

| CAS Number | 17096-15-0 | [1][3][4] |

| Appearance | White to light gray to light orange powder/crystal | [3] |

| Melting Point | 216 °C | [1][3] |

| Boiling Point (Predicted) | 525.2 ± 35.0 °C | [1] |

| Density (Predicted) | 1.41 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in Dimethylformamide (DMF) | [3] |

| Purity | >98.0% (HPLC) | [3] |

Table 2: Spectroscopic Data of 1,1'-Thiobis(2-naphthol) and Related Compounds

| Spectroscopy | Data | Compound | Source(s) |

| ¹H NMR | Aromatic protons typically appear in the range of 6.5-8.5 ppm. The hydroxyl proton signal can vary. | 1,1'-Bi-2-naphthol (BINOL) | [5] |

| IR | Characteristic bands for O-H stretching, C-H stretching of the aromatic ring, and C=C stretching of the naphthalene rings. | 2-naphthol and 1,1'-Bi-2-naphthol (BINOL) | [5] |

| Mass Spectrometry | Predicted m/z values for various adducts: [M+H]⁺: 319.07872, [M+Na]⁺: 341.06066, [M-H]⁻: 317.06416. | 1,1'-Thiobis(2-naphthol) | [2] |

Note: Specific spectroscopic data for 1,1'-Thiobis(2-naphthol) is limited in the provided search results. Data for the closely related compound 1,1'-Bi-2-naphthol (BINOL) is included for reference.

Synthesis and Experimental Protocols

The synthesis of 1,1'-Thiobis(2-naphthol) and its parent compound, 1,1'-bi-2-naphthol (BINOL), typically involves the oxidative coupling of 2-naphthol.

General Synthesis of Racemic 1,1'-Bi-2-naphthol (Illustrative Protocol)

This method describes the synthesis of the parent compound BINOL, which can be adapted for thio-derivatives.

Materials:

-

2-naphthol

-

Anhydrous iron(III) chloride (FeCl₃)

-

Ether

-

Dilute hydrochloric acid

-

Calcium carbonate

-

Sodium hydroxide

-

Dilute sulfuric acid

-

Benzene (for recrystallization)

Procedure:

-

Dissolve 10 g of 2-naphthol in an excess of ether in a flask equipped with a reflux condenser.

-

Gradually add 16 g of anhydrous iron(III) chloride to the solution. The reaction is exothermic.

-

Reflux the mixture on a water bath until the majority of the 2-naphthol is oxidized. The progress can be monitored by taking a small aliquot, treating it with dilute hydrochloric acid, and evaporating the ether. The formation of an oil (1,1'-bi-2-naphthol) indicates the reaction is proceeding.

-

After the reaction is complete, remove the ether by distillation.

-

To the residue, add water and powdered calcium carbonate and shake well.

-

Add excess sodium hydroxide, filter the solution, and then precipitate the product with dilute sulfuric acid.

-

Wash the precipitate with boiling water or boiling ligroin.

-

Recrystallize the crude product from benzene to obtain colorless needles.[6]

Mechanochemical Synthesis of 1,1'-Bi-2-naphthol

A high-yield and efficient method for the synthesis of 1,1'-bi-2-naphthol from 2-naphthol in the presence of FeCl₃ can be achieved using a vibration mill. This mechanochemical process can offer advantages in terms of reaction time and yield compared to traditional solution-phase methods.[7]

Applications in Asymmetric Catalysis

The chiral nature of 1,1'-Thiobis(2-naphthol) makes it a potential ligand for transition-metal catalyzed asymmetric synthesis.[8] Axially chiral ligands, such as the related BINOL, are crucial in a wide range of enantioselective transformations, including carbon-carbon bond formations.[9]

Logical Workflow for Ligand Application in Asymmetric Catalysis

Caption: Workflow for the application of 1,1'-Thiobis(2-naphthol) in catalysis.

Potential Biological Activities

While specific biological data for 1,1'-Thiobis(2-naphthol) is not extensively detailed, derivatives of 2-naphthol have shown a range of biological activities. For instance, aminobenzylnaphthols, which can be synthesized from 2-naphthol, have demonstrated anticancer, antibacterial, and antifungal properties.[10] Furthermore, 1-aminoalkyl-2-naphthol derivatives have shown potent antimicrobial activity against multidrug-resistant bacterial strains.[11][12] Naphthoquinone derivatives, which are related to naphthols, are also known for their diverse biological activities, including anticancer, antimicrobial, and antiviral effects.[13]

Signaling Pathway Implication (Hypothetical)

Caption: Hypothetical mechanism of action for a bioactive naphthol derivative.

Conclusion

1,1'-Thiobis(2-naphthol) represents a promising molecule for advancements in both synthetic and medicinal chemistry. Its structural similarity to established chiral ligands, combined with the known biological activities of related naphthol compounds, positions it as a target for further investigation. The data and protocols presented in this guide are intended to facilitate future research into the synthesis, characterization, and application of this versatile compound.

References

- 1. chembk.com [chembk.com]

- 2. PubChemLite - 1,1'-thiobis(2-naphthol) (C20H14O2S) [pubchemlite.lcsb.uni.lu]

- 3. 1,1'-Thiobis(2-naphthol) | 17096-15-0 | TCI EUROPE N.V. [tcichemicals.com]

- 4. 1,1'-Thiobis(2-naphthol) | 17096-15-0 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. academicjournals.org [academicjournals.org]

- 8. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of 1,1'-Thiobis(2-naphthol)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,1'-Thiobis(2-naphthol), a significant organosulfur compound. The information is curated for professionals in research, scientific analysis, and drug development, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

Core Physical and Chemical Properties

1,1'-Thiobis(2-naphthol), with the CAS number 17096-15-0, is a solid, non-volatile compound. Its chemical structure consists of two 2-naphthol moieties bridged by a sulfur atom. This structure imparts specific physical and chemical characteristics that are crucial for its application and handling in a laboratory setting.

Data Presentation: A Summary of Physical Properties

The following table summarizes the key quantitative physical properties of 1,1'-Thiobis(2-naphthol).

| Property | Value | Source |

| Molecular Formula | C20H14O2S | [1] |

| Molar Mass | 318.39 g/mol | [1] |

| Appearance | White to Light gray to Light orange powder to crystal | |

| Melting Point | 216 °C | [1] |

| Boiling Point (Predicted) | 525.2 ± 35.0 °C | [1] |

| Density (Predicted) | 1.41 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in Dimethylformamide (DMF) | |

| Purity (by HPLC) | >98.0% | |

| Purity (by Neutralization titration) | min. 98.0 % |

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below. These protocols are standard procedures in organic chemistry for compound characterization.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[2] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[2][3]

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of the dry, finely powdered 1,1'-Thiobis(2-naphthol) is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[4][5]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, such as a Mel-Temp or Thiele tube setup, adjacent to a thermometer.

-

Initial Determination: A rapid heating rate (e.g., 10-20 °C/min) is used to get an approximate melting range.[3]

-

Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of about 2 °C/min, starting from a temperature approximately 10-20 °C below the approximate melting point.[3]

-

Observation and Recording: The temperature at which the solid first begins to melt (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[5] The melting point is reported as the range T1-T2.

-

Mixed Melting Point: To confirm the identity of an unknown sample suspected to be 1,1'-Thiobis(2-naphthol), a mixed melting point determination can be performed. A 50:50 mixture of the unknown with an authentic sample of 1,1'-Thiobis(2-naphthol) is prepared. If the melting point of the mixture is sharp and identical to the known compound, the unknown is confirmed. If the melting point is depressed and broad, the unknown is a different compound.[3]

Solubility Determination

Solubility tests provide valuable information about the polarity and functional groups present in a molecule.[6]

Methodology: Qualitative Solubility Testing

-

General Procedure: A small, measured amount of 1,1'-Thiobis(2-naphthol) (e.g., 25 mg) is placed in a small test tube.[7]

-

Solvent Addition: The solvent to be tested (e.g., water, ethanol, diethyl ether, dimethylformamide) is added in small portions (e.g., 0.25 mL increments) up to a total volume of approximately 0.75 mL.[7]

-

Mixing: After each addition, the test tube is vigorously shaken or agitated to facilitate dissolution.[7]

-

Observation: The sample is observed for any signs of dissolution. The compound is classified as "soluble" if it completely dissolves. If not, it is classified as "insoluble" or "sparingly soluble."

-

Systematic Testing: A flowchart approach is often used, starting with water, then moving to less polar organic solvents, and also testing in acidic and basic aqueous solutions (e.g., 5% HCl, 5% NaOH, 5% NaHCO3) to determine the presence of acidic or basic functional groups.[6][7] Given the phenolic hydroxyl groups in 1,1'-Thiobis(2-naphthol), it would be expected to be soluble in basic solutions like 5% NaOH.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and purification of 1,1'-Thiobis(2-naphthol), culminating in purity verification through physical property analysis.

Caption: Workflow for Synthesis and Purity Verification of 1,1'-Thiobis(2-naphthol).

References

In-Depth Technical Guide to 1,1'-Thiobis(2-naphthol)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

CAS Number: 17096-15-0

Synonyms:

-

1,1'-Thiodi(2-naphthol)

-

Bis(2-hydroxy-1-naphthyl) sulfide

-

1,1'-Thiobis(naphthalen-2-ol)

-

2-Naphthalenol, 1,1'-thiobis-

-

2,2'-Dihydroxy-1,1-thiodinaphthalene

-

NSC-11877

Physicochemical Properties

A summary of the key physicochemical properties of 1,1'-Thiobis(2-naphthol) is presented in Table 1. This data is crucial for understanding its behavior in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C20H14O2S | [1] |

| Molecular Weight | 318.39 g/mol | [1] |

| Appearance | White to light gray or light orange powder/crystal | [2] |

| Melting Point | 216 °C | [2] |

| Solubility | Soluble in Dimethylformamide (DMF) | [2] |

| Predicted XlogP | 5.8 | [1] |

Synthesis

Logical Workflow for the Synthesis of 1,1'-Thiobis(2-naphthol):

Caption: Logical workflow for the synthesis of 1,1'-Thiobis(2-naphthol).

Potential Applications and Biological Activity

While specific studies on the biological activity of 1,1'-Thiobis(2-naphthol) are limited in the available literature, the broader class of naphthol and naphthoquinone derivatives has been the subject of extensive research in drug development. This suggests potential areas of investigation for the title compound.

Antimicrobial and Antifungal Activity: Derivatives of 2-naphthol have demonstrated notable antimicrobial and antifungal properties. For instance, certain 1-aminoalkyl-2-naphthol derivatives have shown potent activity against multidrug-resistant bacterial strains and fungi.[3][4] This suggests that 1,1'-Thiobis(2-naphthol) could be a candidate for antimicrobial screening.

Anticancer Activity: Naphthoquinone derivatives, which can be conceptually related to naphthols, have been investigated for their anticancer properties.[5][6][7][8][9] These compounds are known to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action for some of these derivatives include the inhibition of topoisomerase I & II and tyrosine kinase receptors.[9] Given these precedents, 1,1'-Thiobis(2-naphthol) warrants investigation for its potential as an anticancer agent.

Use in Asymmetric Catalysis: The structurally related compound, 1,1'-bi-2-naphthol (BINOL), is a well-established chiral ligand in asymmetric catalysis.[10][11][12][13] The C2 symmetry and axial chirality of BINOL and its derivatives are key to their effectiveness in inducing enantioselectivity in a wide range of chemical transformations. While 1,1'-Thiobis(2-naphthol) possesses a flexible thioether linkage instead of a direct bond, it could potentially act as a ligand for transition metals in catalysis, although its efficacy in asymmetric synthesis would require experimental validation.

Signaling Pathway and Experimental Workflow Diagram:

The following diagram illustrates a generalized experimental workflow for screening the cytotoxic activity of a compound like 1,1'-Thiobis(2-naphthol) against cancer cell lines, a logical first step in exploring its potential in drug development.

Caption: Experimental workflow for cytotoxicity screening.

Conclusion

1,1'-Thiobis(2-naphthol) is a readily identifiable compound with established physicochemical properties. While detailed experimental protocols for its synthesis and specific biological activities are not extensively documented in the public domain, its structural similarity to well-studied naphthol and BINOL derivatives suggests promising avenues for research. Future investigations should focus on optimizing its synthesis, exploring its potential as an antimicrobial and anticancer agent, and evaluating its utility as a ligand in catalysis. The workflows and data presented in this guide provide a foundational framework for researchers and drug development professionals to embark on the further exploration of this intriguing molecule.

References

- 1. PubChemLite - 1,1'-thiobis(2-naphthol) (C20H14O2S) [pubchemlite.lcsb.uni.lu]

- 2. 1,1'-Thiobis(2-naphthol) | 17096-15-0 [chemicalbook.com]

- 3. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and antimicrobial activity of some naphthol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of novel rigid analogs of 2-naphthol with potent anticancer activity through multi-target topoisomerase I & II and tyrosine kinase receptor EGFR & VEGFR-2 inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. orgsyn.org [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. benchchem.com [benchchem.com]

Spectroscopic Profile of 1,1'-Thiobis(2-naphthol): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Spectroscopic Data

The following tables summarize the anticipated quantitative spectroscopic data for 1,1'-Thiobis(2-naphthol). These values are estimations derived from the analysis of its constituent functional groups and comparative data from 1,1'-Bi-2-naphthol.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) for 1,1'-Thiobis(2-naphthol) | Reference Chemical Shift (ppm) for 1,1'-Bi-2-naphthol | Assignment |

| ¹H | ~9.0 - 10.0 | 9.22 | Ar-OH |

| ¹H | ~7.0 - 8.0 | 6.96 - 7.85 | Ar-H |

| ¹³C | ~150 - 155 | ~152 | Ar-C -OH |

| ¹³C | ~110 - 140 | ~117-133 | Ar-C |

Note: The presence of the sulfur atom in 1,1'-Thiobis(2-naphthol) is expected to cause slight shifts in the positions of the aromatic protons and carbons compared to 1,1'-Bi-2-naphthol. The exact values would need to be confirmed experimentally.

Table 2: Predicted IR Absorption Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) for 1,1'-Thiobis(2-naphthol) | Reference Wavenumber (cm⁻¹) for 1,1'-Bi-2-naphthol | Intensity |

| O-H Stretch | 3200 - 3600 | ~3500 | Strong, Broad |

| Ar C-H Stretch | 3000 - 3100 | >3000 | Medium |

| Ar C=C Stretch | 1500 - 1600 | 1500 - 1600 | Medium to Strong |

| C-O Stretch | 1200 - 1300 | ~1250 | Strong |

| C-S Stretch | 600 - 800 | N/A | Weak to Medium |

Table 3: Predicted UV-Vis Absorption Maxima

| Solvent | Predicted λmax (nm) for 1,1'-Thiobis(2-naphthol) | Reference λmax (nm) for 1,1'-Bi-2-naphthol | Transition |

| Ethanol/Methanol | ~230, ~330 | ~228, ~335 | π → π |

| Dichloromethane | ~235, ~335 | Not specified | π → π |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for a solid aromatic compound like 1,1'-Thiobis(2-naphthol).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid 1,1'-Thiobis(2-naphthol).

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom. A longer acquisition time and a larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the splitting patterns (multiplicity) to deduce proton-proton coupling information.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, representative sample of solid 1,1'-Thiobis(2-naphthol) directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the ATR accessory or the KBr pellet holder in the sample compartment of the FTIR spectrometer.

-

Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of 1,1'-Thiobis(2-naphthol) of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, dichloromethane).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance in the range of 0.1 to 1.0.

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it with the sample.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If quantitative analysis is required, use the Beer-Lambert law (A = εbc) to determine the molar absorptivity (ε) or the concentration of unknown samples.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart of the spectroscopic analysis process.

The Solubility Profile of 1,1'-Thiobis(2-naphthol) in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,1'-Thiobis(2-naphthol), a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on summarizing the available qualitative information. Furthermore, it offers detailed, generalized experimental protocols for determining the solubility of solid organic compounds, such as 1,1'-Thiobis(2-naphthol), using established laboratory methods. These protocols are intended to serve as a practical resource for researchers seeking to generate their own quantitative solubility data.

Introduction to 1,1'-Thiobis(2-naphthol)

1,1'-Thiobis(2-naphthol), with the chemical formula C₂₀H₁₄O₂S, is a sulfur-containing bisnaphthalene compound. Its unique structure, featuring two naphthol units linked by a thioether bridge, imparts specific chemical properties that are of interest in organic synthesis, materials science, and medicinal chemistry. Understanding the solubility of this compound in various organic solvents is a critical first step in its application, influencing reaction conditions, purification strategies, and formulation development.

Solubility of 1,1'-Thiobis(2-naphthol): A Qualitative Summary

A thorough review of available scientific literature and chemical supplier documentation reveals a scarcity of precise, quantitative solubility data for 1,1'-Thiobis(2-naphthol) across a range of common organic solvents. However, some qualitative information has been reported. The following table summarizes the known solubility characteristics of 1,1'-Thiobis(2-naphthol). Researchers are encouraged to use this information as a preliminary guide and to determine quantitative solubility for their specific applications using the protocols outlined in this document.

| Solvent | IUPAC Name | Solubility | Notes |

| Dimethylformamide (DMF) | N,N-Dimethylformamide | Soluble | This is the most consistently reported solvent for 1,1'-Thiobis(2-naphthol). |

| Methanol | Methanol | Data not available | - |

| Ethanol | Ethanol | Data not available | - |

| Acetone | Propan-2-one | Data not available | - |

| Tetrahydrofuran (THF) | Oxolane | Data not available | - |

| Chloroform | Trichloromethane | Data not available | - |

| Dimethyl Sulfoxide (DMSO) | (Sulfinylbis)methane | Data not available | - |

Note: The lack of quantitative data highlights a knowledge gap in the physicochemical characterization of this compound.

Experimental Protocols for Solubility Determination

To empower researchers to obtain precise solubility data, this section provides detailed, generalized protocols for three common methods of solubility determination: the Shake-Flask Method, High-Performance Liquid Chromatography (HPLC) for quantification, and UV/Vis Spectroscopy for quantification.

Shake-Flask Method for Achieving Equilibrium Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2][3]

Objective: To prepare a saturated solution of 1,1'-Thiobis(2-naphthol) in a chosen organic solvent at a specific temperature, ensuring that the solution is in equilibrium with the solid compound.

Materials:

-

1,1'-Thiobis(2-naphthol) (solid)

-

Selected organic solvent(s) of high purity

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Spatula

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes for dilution

Procedure:

-

Preparation: Add an excess amount of solid 1,1'-Thiobis(2-naphthol) to a clean, dry glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[1][2] A preliminary study to determine the time to reach equilibrium is recommended.

-

Phase Separation: Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Sample Collection: Carefully draw the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Attach a syringe filter to the syringe and filter the saturated solution into a clean, dry container. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration suitable for the chosen analytical method (HPLC or UV/Vis spectroscopy). The dilution factor must be recorded precisely.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[4][5][6]

Objective: To determine the precise concentration of 1,1'-Thiobis(2-naphthol) in the diluted, saturated solution.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV detector)

-

Appropriate HPLC column (e.g., C18 reversed-phase column)

-

Mobile phase (a mixture of solvents, e.g., acetonitrile and water)

-

Diluted, filtered saturated solution of 1,1'-Thiobis(2-naphthol)

-

Standard solutions of 1,1'-Thiobis(2-naphthol) of known concentrations for calibration

-

Autosampler vials

Procedure:

-

Method Development: Develop a suitable HPLC method for the analysis of 1,1'-Thiobis(2-naphthol). This includes selecting the appropriate column, mobile phase composition, flow rate, and detector wavelength.

-

Calibration Curve: Prepare a series of standard solutions of 1,1'-Thiobis(2-naphthol) in the chosen solvent with accurately known concentrations. Inject these standards into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted, filtered saturated solution into the HPLC system under the same conditions as the standards.

-

Data Analysis: Record the peak area of the 1,1'-Thiobis(2-naphthol) in the sample chromatogram.

-

Concentration Calculation: Use the calibration curve to determine the concentration of 1,1'-Thiobis(2-naphthol) in the diluted sample.

-

Solubility Calculation: Calculate the solubility of 1,1'-Thiobis(2-naphthol) in the original, undiluted saturated solution by multiplying the determined concentration by the dilution factor.

Quantification by UV/Vis Spectroscopy

UV/Vis spectroscopy is a simpler and often faster method for quantification if the compound has a distinct chromophore and does not suffer from interference from the solvent.[7][8]

Objective: To determine the concentration of 1,1'-Thiobis(2-naphthol) in the diluted, saturated solution by measuring its absorbance of ultraviolet or visible light.

Materials and Equipment:

-

UV/Vis spectrophotometer

-

Quartz or glass cuvettes (depending on the wavelength)

-

Diluted, filtered saturated solution of 1,1'-Thiobis(2-naphthol)

-

Standard solutions of 1,1'-Thiobis(2-naphthol) of known concentrations for calibration

-

The pure solvent for use as a blank

Procedure:

-

Wavelength of Maximum Absorbance (λmax) Determination: Scan a dilute solution of 1,1'-Thiobis(2-naphthol) across a range of UV/Vis wavelengths to determine the λmax, where the compound absorbs light most strongly.

-

Calibration Curve: Prepare a series of standard solutions of 1,1'-Thiobis(2-naphthol) in the chosen solvent with accurately known concentrations. Measure the absorbance of each standard at the λmax, using the pure solvent as a blank. Plot a calibration curve of absorbance versus concentration (Beer-Lambert plot).[7]

-

Sample Analysis: Measure the absorbance of the diluted, filtered saturated solution at the λmax.

-

Concentration Calculation: Use the calibration curve and the Beer-Lambert law to determine the concentration of 1,1'-Thiobis(2-naphthol) in the diluted sample.

-

Solubility Calculation: Calculate the solubility of 1,1'-Thiobis(2-naphthol) in the original, undiluted saturated solution by multiplying the determined concentration by the dilution factor.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Determining the Solubility of 1,1'-Thiobis(2-naphthol).

Caption: Decision logic for selecting the appropriate quantification method.

Conclusion

References

An In-depth Technical Guide to 1,1'-Thiobis(2-naphthol): Discovery and History

Introduction

1,1'-Thiobis(2-naphthol), a sulfur-bridged analogue of the well-known 1,1'-bi-2-naphthol (BINOL), is a unique molecule with a rich, albeit less documented, history. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and applications of 1,1'-Thiobis(2-naphthol), with a focus on information relevant to researchers, scientists, and drug development professionals.

Discovery and Historical Context

While the precise moment of its first synthesis is not as clearly chronicled as that of its famous counterpart, BINOL (first synthesized in 1873), the emergence of 1,1'-Thiobis(2-naphthol) can be situated within the broader context of early 20th-century organic sulfur chemistry. A key publication in this area is a 1959 patent detailing the synthesis of naphthyl sulfides. This indicates that by the mid-20th century, methods for the preparation of such compounds were being actively explored for various industrial applications.

Early research into sulfur-containing organic compounds was often driven by the burgeoning rubber and dye industries. Sulfur and its compounds were central to the vulcanization process, and the chromophoric properties of naphthol derivatives made them attractive targets for dye synthesis. While direct evidence is scarce, it is plausible that 1,1'-Thiobis(2-naphthol) was initially synthesized and investigated for its potential as a vulcanizing agent, antioxidant, or dye intermediate.

Physicochemical Properties

1,1'-Thiobis(2-naphthol) is a solid at room temperature with a melting point of approximately 216°C. It is soluble in dimethylformamide. The presence of the sulfur bridge and the hydroxyl groups on the naphthyl rings imparts specific chemical reactivity and potential for further functionalization.

| Property | Value |

| Molecular Formula | C₂₀H₁₄O₂S |

| Molar Mass | 318.39 g/mol |

| Melting Point | 216 °C[1] |

| Boiling Point (Predicted) | 525.2 ± 35.0 °C[1] |

| Density (Predicted) | 1.41 ± 0.1 g/cm³[1] |

Experimental Protocols: Synthesis

The synthesis of 1,1'-Thiobis(2-naphthol) can be achieved through the reaction of 2-naphthol with a sulfur source. A well-documented method involves the use of hydrogen sulfide in the presence of an acid catalyst.

Synthesis of Di-(2-naphthyl) Sulfide (1,1'-Thiobis(2-naphthol))

This protocol is adapted from a 1959 patent and provides a method for the preparation of 1,1'-Thiobis(2-naphthol).

Materials:

-

2-naphthol

-

p-toluenesulfonic acid hydrate

-

Hydrogen sulfide

-

Water

-

20% Sodium hydroxide solution

-

Nitrogen gas

Procedure:

-

To an autoclave, charge 28.8 g (0.2 mole) of 2-naphthol, 20 g (0.12 mole) of p-toluenesulfonic acid hydrate, and 200 g (5.8 moles) of hydrogen sulfide.

-

Heat the mixture at 80°C for 9.5 hours.

-

After the reaction, wash the product with 200 cc of water to remove the acid catalyst.

-

Under a nitrogen atmosphere, dissolve the washed product in a mixture of 300 cc of water and 50 cc of 20% sodium hydroxide solution.

-

Filter the insoluble residue to obtain crude di-(2-naphthyl) sulfide. The reported yield of the crude product is 6.5 g (23%).

Logical Workflow for Synthesis:

Caption: Synthesis workflow for 1,1'-Thiobis(2-naphthol).

Potential Applications in Drug Development and Research

While specific applications of 1,1'-Thiobis(2-naphthol) in drug development are not extensively documented in publicly available literature, the structural motifs present in the molecule suggest several areas of potential interest for researchers.

Antimicrobial Activity

Naphthol derivatives are known to possess antimicrobial properties.[2] For instance, certain Mannich base derivatives of naphthol have shown potent activity against various bacteria and fungi.[2] Although direct studies on the antimicrobial effects of 1,1'-Thiobis(2-naphthol) are limited, its structural similarity to other bioactive naphthols makes it a candidate for antimicrobial screening. The sulfur linkage may also contribute to its biological activity profile.

Antioxidant Properties

Phenolic compounds, including naphthols, are recognized for their antioxidant and radical scavenging activities.[3][4] The hydroxyl groups on the naphthyl rings of 1,1'-Thiobis(2-naphthol) are likely to confer antioxidant properties to the molecule. This potential could be relevant in the context of diseases associated with oxidative stress.

Hypothesized Antioxidant Mechanism:

Caption: Postulated free radical scavenging by 1,1'-Thiobis(2-naphthol).

Conclusion

1,1'-Thiobis(2-naphthol) is a molecule with a history rooted in the industrial chemistry of the 20th century. While its discovery is not as celebrated as that of BINOL, its synthesis is well-established. The full potential of this compound, particularly in the realms of medicinal chemistry and materials science, remains an area ripe for further exploration. Its structural features suggest promising avenues for research into its biological activities, including antimicrobial and antioxidant effects, making it a molecule of continued interest for scientists in drug discovery and development.

References

- 1. chembk.com [chembk.com]

- 2. Cytotoxicity and antimicrobial activity of some naphthol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radical scavenging effects of 1-naphthol, 2-naphthol, and their sulfate-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking New Frontiers: A Technical Guide to the Potential Research Areas of 1,1'-Thiobis(2-naphthol) Derivatives

For Immediate Release

CAMBRIDGE, MA – A comprehensive technical guide released today outlines four pivotal research areas for the derivatives of 1,1'-Thiobis(2-naphthol), a unique sulfur-bridged binaphthyl compound. This whitepaper, targeted at researchers, scientists, and professionals in drug development and materials science, details the untapped potential of this molecular scaffold in asymmetric catalysis, medicinal chemistry, advanced polymers, and analytical sciences. By drawing parallels with its well-studied analogue, BINOL, this guide provides a strategic roadmap for innovation, complete with proposed experimental protocols and performance benchmarks from related compound classes.

Introduction: The Case for a New Scaffold

The C₂-symmetric, axially chiral structure of 1,1'-bi-2-naphthol (BINOL) has made it an indispensable scaffold in modern chemistry. Its derivatives are cornerstone ligands in asymmetric catalysis and building blocks for advanced materials. The introduction of a thioether bridge to create the 1,1'-Thiobis(2-naphthol) core fundamentally alters the electronic properties and conformational flexibility of the binaphthyl system. This modification offers a compelling, underexplored platform for developing novel catalysts, therapeutics, polymers, and sensors. This guide delineates the most promising research trajectories for its derivatives.

Potential Research Area 1: Asymmetric Catalysis

The success of BINOL-derived phosphines and phosphites as ligands in asymmetric hydrogenation, alkylation, and cycloaddition reactions strongly suggests a similar potential for 1,1'-Thiobis(2-naphthol) derivatives.[1][2] The sulfur bridge may offer unique coordination properties and stability. Chiral, C₂-symmetric ligands derived from this scaffold could demonstrate high efficacy in stereoselective synthesis.

Representative Performance of Analogous Chiral Ligands

The following table summarizes the performance of BINOL-based ligands in a benchmark asymmetric reaction—the addition of diethylzinc to aldehydes. This data serves as a performance target for newly developed 1,1'-Thiobis(2-naphthol) based ligands.

| Ligand/Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| (S)-BINOL derivative / Ti(OⁱPr)₄ | Benzaldehyde | >95 | 98 | [2] |

| (S)-BINOL derivative / Ti(OⁱPr)₄ | 4-Nitrobenzaldehyde | 91 | 89 | [1] |

| (S,S,S)-Binaphthophosphepine-Rh | Methyl α-acetamidocinnamate | >99 | 95 | [3] |

| Chiral Diphosphine Oxide-Fe(II) | 2-Naphthol Oxidative Coupling | up to 98 | 60-85 | [4] |

Proposed Experimental Protocol: Asymmetric Diethylzinc Addition

This protocol details the screening of a novel chiral ligand derived from 1,1'-Thiobis(2-naphthol) in the enantioselective addition of diethylzinc to a prochiral aldehyde.

-

Ligand Synthesis: Synthesize a chiral derivative of 1,1'-Thiobis(2-naphthol) (e.g., via ortho-lithiation followed by reaction with a chiral electrophile or by utilizing a chiral amine in a Mannich-type reaction).

-

Catalyst Formation (In Situ): In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve the chiral 1,1'-Thiobis(2-naphthol) derivative (0.1 mmol) in anhydrous toluene (5 mL).

-

Add Ti(OⁱPr)₄ (0.1 mmol, 1.0 M in toluene) dropwise and stir the solution at room temperature for 1 hour to form the active catalyst.

-

Asymmetric Addition: Cool the catalyst solution to 0 °C.

-

In a separate flask, dissolve the aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol) in anhydrous toluene (5 mL).

-

Add the aldehyde solution to the catalyst mixture.

-

Add diethylzinc (1.2 mmol, 1.0 M in hexanes) dropwise to the reaction mixture over 10 minutes.

-

Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL).

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the optically active secondary alcohol.

-

Analysis: Determine the enantiomeric excess (ee%) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Catalyst Screening Workflow

Caption: Workflow for developing and optimizing new chiral catalysts.

Potential Research Area 2: Medicinal Chemistry - Anticancer Agents

Naphthoquinone and naphthol derivatives are known to possess a wide range of biological activities, including potent anticancer effects.[5] Metal complexes of these compounds have shown cytotoxicity against cancer cell lines like MCF-7 (human breast cancer).[5] The proposed mechanism often involves the inhibition of key enzymes such as topoisomerase II, which is crucial for DNA replication in rapidly dividing cancer cells.[5] The unique stereochemistry and metal-chelating ability of 1,1'-Thiobis(2-naphthol) derivatives make them attractive candidates for the development of novel chemotherapeutic agents.

Representative Cytotoxicity of Analogous Naphthoquinone Derivatives

This table presents the half-maximal inhibitory concentration (IC₅₀) values for analogous naphthoquinone-based compounds against various cancer cell lines, providing a benchmark for future studies.

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Ni-NQTS Complex | MCF-7 (Breast) | < Etoposide | Topoisomerase II Antagonist | [5] |

| Vanadium(V) Schiff Base | T98g (Glioma) | ~1-4 | ROS Generation, Phosphatase Inhibition | [6] |

| PtL1 Metallosalen | A375 (Melanoma) | 0.48 ± 0.07 | DNA Binding/Damage | [7] |

| PtL1 Metallosalen | H292 (Lung) | 0.83 ± 0.08 | DNA Binding/Damage | [7] |

Proposed Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard procedure for assessing the anticancer activity of a new 1,1'-Thiobis(2-naphthol) derivative.[8]

-

Cell Culture: Culture a human cancer cell line (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like cisplatin (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Plausible Signaling Pathway: Topoisomerase II Inhibition

Caption: Inhibition of Topoisomerase II leading to apoptosis.

Potential Research Area 3: Materials Science - Novel Polymers

The diol functionality of 1,1'-Thiobis(2-naphthol) makes it an ideal monomer for polycondensation reactions to form specialty polymers like polyesters and polyurethanes.[9][10] The rigid, non-coplanar structure imparted by the thiobis-naphthyl unit can lead to polymers with high thermal stability, specific optical properties, and potentially enhanced gas permeability, making them suitable for applications in membranes, specialty coatings, or advanced composites.[11]

Representative Properties of Analogous Bio-Based Polyesters

The following table provides data on polyesters synthesized from other bio-based diols, which can serve as a reference for the expected performance of polymers derived from 1,1'-Thiobis(2-naphthol).

| Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition (Tg, °C) | Melting Point (Tm, °C) | Reference |

| Microbial Oil-Based Polyester | 0.19 | 102 - 153 | -51.2 | 169.8 | [9] |

| Poly(butylene adipate) Hybrid | Variable | Variable | - | - | [9] |

| Curcumin-based Copolyester | - | - | - | Decomposes >172 | [11] |

Proposed Experimental Protocol: Synthesis of a Novel Polyester

This protocol describes the synthesis of a polyester via melt polycondensation.[12]

-

Monomer Preparation: Ensure 1,1'-Thiobis(2-naphthol) (1.0 eq) and a dicarboxylic acid (e.g., adipic acid, 1.0 eq) are pure and dry.

-

Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser.

-

Esterification Stage: Charge the flask with 1,1'-Thiobis(2-naphthol), the dicarboxylic acid, and a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.1 mol%).

-

Heat the mixture to 160°C under a slow stream of nitrogen while stirring. Water will be eliminated as a byproduct and collected.

-

Continue this stage for 2-4 hours or until the majority of the water has been removed, resulting in the formation of low molecular weight oligomers.

-

Polycondensation Stage: Increase the temperature to 180-220°C and apply a vacuum (0.1-1.0 mmHg).

-

Continue stirring under vacuum for another 4-8 hours to increase the molecular weight by removing residual water and glycol. The viscosity of the mixture will increase significantly.

-

Isolation: Cool the reactor to room temperature and dissolve or break the solid polymer product for removal.

-

Characterization: Characterize the resulting polyester using:

-

FT-IR Spectroscopy: To confirm the formation of ester linkages.

-

NMR Spectroscopy: To verify the polymer structure.

-

Gel Permeation Chromatography (GPC): To determine molecular weight and polydispersity.

-

Differential Scanning Calorimetry (DSC): To measure Tg and Tm.

-

Thermogravimetric Analysis (TGA): To assess thermal stability.

-

Polymer Synthesis Workflow

Caption: Two-stage melt polycondensation for polyester synthesis.

Potential Research Area 4: Analytical Chemistry - Fluorescent Sensors

Naphthalene derivatives are well-known for their unique photophysical properties, including high quantum yields and environmental sensitivity, making them ideal fluorophores for chemosensors.[13][14][15][16] By functionalizing the 1,1'-Thiobis(2-naphthol) scaffold with specific recognition moieties (e.g., Schiff bases, crown ethers), it is possible to design highly selective and sensitive "turn-on" or "turn-off" fluorescent sensors for detecting environmentally and biologically important analytes, such as heavy metal ions (e.g., Zn²⁺, Hg²⁺).[17][18]

Representative Performance of Naphthol-Based Fluorescent Sensors

This table shows the performance of existing fluorescent chemosensors based on naphthol and related structures for the detection of various metal ions.

| Sensor Type | Target Analyte | Detection Limit | Binding Stoichiometry | Mechanism | Reference |

| Naphthol Schiff Base | Zn²⁺ | - | - | CHEF, C=N Isomerization | [17] |

| Dimeric BINOL-based | Hg²⁺ | - | - | Photoinduced Electron Transfer (PET) | [18] |

| Thiophene-based | Al³⁺ | - | 1:1 | - | [19] |

| Naphthyl Thiourea | Hg²⁺ | 0.84 µM | - | Photoinduced Electron Transfer (PET) | [20] |

| Triazole-imidazole | Ag⁺ | - | - | - | [20] |

Proposed Experimental Protocol: Synthesis and Evaluation of a Chemosensor

This protocol describes the development of a Schiff base derivative of 1,1'-Thiobis(2-naphthol) for the detection of Zn²⁺ ions.

-

Derivatization: Synthesize an aldehyde-functionalized 1,1'-Thiobis(2-naphthol) derivative (e.g., via Vilsmeier-Haack reaction).

-

Schiff Base Formation: Reflux the aldehyde derivative (1.0 eq) with a suitable amine containing a binding site (e.g., 2-picolylamine, 1.1 eq) in ethanol for 4-6 hours to form the Schiff base ligand (chemosensor). Purify the product by recrystallization.

-

Stock Solutions: Prepare a stock solution of the chemosensor (1.0 mM) in a suitable solvent like acetonitrile or DMSO. Prepare stock solutions (10 mM) of various metal perchlorate salts (e.g., Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺) in water.

-

Selectivity Test (Fluorimetry):

-

In a series of cuvettes, place a solution of the chemosensor (e.g., 10 µM in buffer).

-

Add an excess (e.g., 10 equivalents) of each different metal ion to separate cuvettes.

-

Record the fluorescence emission spectrum for each sample after excitation at the appropriate wavelength (determined from a UV-Vis scan).

-

Identify the metal ion that causes a significant change ("turn-on" or "turn-off") in fluorescence intensity.

-

-

Titration Experiment:

-

To a cuvette containing the chemosensor (10 µM), incrementally add small aliquots of the target metal ion (e.g., Zn²⁺) stock solution.

-

Record the fluorescence spectrum after each addition.

-

Plot the change in fluorescence intensity against the concentration of the metal ion to determine the binding constant and limit of detection (LOD).

-

-

Job's Plot: Determine the binding stoichiometry (e.g., 1:1, 2:1) by preparing a series of solutions where the total concentration of sensor and metal ion is constant, but their mole fractions vary. The maximum fluorescence change will occur at the mole fraction corresponding to the stoichiometry of the complex.

Sensor Development and Testing Workflow

Caption: Workflow for the design and validation of a new chemosensor.

Synthesis and Derivatization of the Core Scaffold

The successful exploration of these research areas hinges on the efficient synthesis and derivatization of the 1,1'-Thiobis(2-naphthol) core.

Proposed Experimental Protocol: Synthesis of 1,1'-Thiobis(2-naphthol)

This protocol is adapted from standard methods for synthesizing related thio-bridged phenols.

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-naphthol (14.4 g, 0.1 mol) in 100 mL of a suitable solvent such as glacial acetic acid or dichloromethane.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add sulfur dichloride (SCl₂) (5.15 g, 0.05 mol) dropwise with vigorous stirring. The reaction is exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Isolation: Pour the reaction mixture into 500 mL of ice-cold water. The crude product will precipitate.

-

Purification: Collect the solid by vacuum filtration and wash it thoroughly with water to remove any remaining acid. Recrystallize the crude product from a suitable solvent system (e.g., toluene or ethanol/water) to yield pure 1,1'-Thiobis(2-naphthol) as a solid.[21]

-

Characterization: Confirm the structure and purity using NMR, IR spectroscopy, and melting point analysis.

Key Derivatization Strategies

-

Electrophilic Aromatic Substitution: Reactions such as bromination, nitration, or Friedel-Crafts acylation can introduce functional groups at various positions on the naphthyl rings, enabling further modification.[22]

-

Ortho-Lithiation: Directed ortho-lithiation at the 3- and 3'-positions can be achieved using a strong base like n-butyllithium, followed by quenching with an electrophile to introduce a wide range of substituents.[22]

-

Etherification/Esterification: The two hydroxyl groups can be easily converted into ethers or esters to modify solubility and coordination properties.[23][24][25][26]

Conclusion

The 1,1'-Thiobis(2-naphthol) scaffold represents a significant and underexplored opportunity in chemical sciences. Its unique structural and electronic features, distinct from the well-known BINOL framework, position its derivatives as highly promising candidates for breakthroughs in asymmetric catalysis, anticancer drug discovery, high-performance polymers, and fluorescent sensing technology. The proposed research areas, supported by established protocols and performance benchmarks from analogous systems, provide a robust foundation for scientists to begin unlocking the full potential of this versatile molecule.

References

- 1. Synthesis of chiral binaphthol derivatives and their applications in asymmetric alkylation, sulfoxidation and conjugate addition | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]

- 2. Binaphthyl-based chiral ligands: design, synthesis and evaluation of their performance in enantioselective addition of diethylzinc to aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Research Portal [scholars.csus.edu]

- 6. Advantageous Reactivity of Unstable Metal Complexes: Potential Applications of Metal-Based Anticancer Drugs for Intratumoral Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluating Naphthalene-Modified Metallosalen Complexes as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Bio-Based Polyester from Microbial Lipidic Residue Intended for Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. iscientific.org [iscientific.org]

- 13. Photophysical Properties of Some Naphthalimide Derivatives [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. A new type of light-emitting naphtho[2,3-c][1,2,5]thiadiazole derivatives: synthesis, photophysical characterization and transporting properties - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Fluorescence properties of 1-naphthol, 2-naphthol and 1,2,3,4-tetrahydronaphthol in aqueous alcohol solvents with and without beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A fluorescent chemosensor based on naphthol for detection of Zn(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijirmps.org [ijirmps.org]

- 19. A Comprehensive Review on Thiophene Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chembk.com [chembk.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Simple and reliable method to simultaneously determine urinary 1- and 2-naphthol using in situ derivatization and gas chromatography-mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Safety and Handling of 1,1'-Thiobis(2-naphthol): A Technical Guide

Disclaimer: No comprehensive Safety Data Sheet (SDS) for 1,1'-Thiobis(2-naphthol) was publicly available at the time of this writing. The following guide has been compiled by extrapolating data from structurally similar and precursor compounds, primarily 2-naphthol. This information should be used as a guideline only, and a comprehensive risk assessment should be conducted by qualified professionals before handling 1,1'-Thiobis(2-naphthol).

Introduction

1,1'-Thiobis(2-naphthol) is a chemical compound used in various research and development applications. Due to the limited availability of specific safety data, this guide provides a conservative approach to its handling, storage, and disposal, drawing parallels from the known hazards of naphthol-based compounds. This document is intended for researchers, scientists, and professionals in drug development who may handle this substance.

Hazard Identification and Classification

Based on the GHS pictograms provided by suppliers and the known hazards of related naphthol compounds, 1,1'-Thiobis(2-naphthol) is anticipated to be classified as an irritant and to pose a potential health hazard. The following table summarizes the likely GHS classification, though this is not officially confirmed.

Table 1: Postulated GHS Classification for 1,1'-Thiobis(2-naphthol)

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |

| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long-lasting effects |

Note: This classification is inferred from related compounds and requires confirmation through specific testing of 1,1'-Thiobis(2-naphthol).

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling.

Table 2: Physical and Chemical Properties of 1,1'-Thiobis(2-naphthol)

| Property | Value |

| Molecular Formula | C₂₀H₁₄O₂S |

| Molecular Weight | 318.39 g/mol |

| Appearance | White to light gray to light orange powder/crystal[1] |

| Melting Point | 216 °C[1] |

| Solubility | Soluble in Dimethylformamide (DMF)[1] |

| Storage Temperature | Room temperature, recommended in a cool, dark place (<15°C)[1] |

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling 1,1'-Thiobis(2-naphthol). The following table outlines the recommended PPE.

Table 3: Personal Protective Equipment (PPE) Recommendations

| Body Part | Recommended Protection | Standard |

| Eyes/Face | Chemical safety goggles and a face shield | ANSI Z87.1 / EN 166 |

| Skin | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber), lab coat, and full-length pants | EN 374 |

| Respiratory | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates | NIOSH 42 CFR 84 |

Engineering Controls

Engineering controls are the first line of defense in minimizing exposure.

-

Ventilation: Always handle 1,1'-Thiobis(2-naphthol) in a well-ventilated area. A chemical fume hood is required for procedures that may generate dust or aerosols.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2]

Handling and Storage Procedures

-

Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust.[2] Minimize dust generation and accumulation.[2] Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Protect from light. Incompatible materials include strong oxidizing agents.[2]

Emergency Procedures

A clear and well-rehearsed emergency plan is critical.

First-Aid Measures

Table 4: First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention if irritation persists.[2] Take off contaminated clothing and wash it before reuse.[1] |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[2]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and sulfur oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][4]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Table 3). Ensure adequate ventilation. Avoid breathing dust and contact with the substance.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Containment and Cleaning Up: Sweep up and shovel into a suitable container for disposal.[2] Avoid generating dust. After material pickup is complete, ventilate the area and wash the spill site.

Toxicological Information

No specific toxicological data for 1,1'-Thiobis(2-naphthol) is readily available. The information below is based on data for 2-naphthol and should be considered indicative of potential hazards.

Table 5: Toxicological Data for 2-Naphthol (for reference)

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 1300 mg/kg |

| LD50 | Rabbit | Dermal | >10,000 mg/kg |

| LC50 | Rat | Inhalation | >770 mg/m³ (1 h) |

Source: Safety Data Sheets for 2-Naphthol.

-

Acute Effects: Harmful if swallowed or inhaled.[5] Causes serious eye irritation.[5] May cause skin and respiratory tract irritation.[6]

-

Chronic Effects: Prolonged or repeated exposure may cause damage to organs.[6]

Disposal Considerations

All waste materials containing 1,1'-Thiobis(2-naphthol) should be treated as hazardous waste.

-

Disposal Method: Dispose of contents and container in accordance with local, regional, national, and international regulations.[7] Contact a licensed professional waste disposal service to dispose of this material.

-

Contaminated Packaging: Empty containers may retain product residue and should be disposed of in the same manner as the substance itself.

Conclusion

While specific safety data for 1,1'-Thiobis(2-naphthol) is lacking, a conservative approach based on the known hazards of similar naphthol compounds is essential for ensuring the safety of all personnel. This guide provides a framework for the safe handling, storage, and disposal of this substance. It is imperative that all users supplement this information with a thorough risk assessment and adhere to all institutional and regulatory safety protocols.

References

- 1. 1,1'-Thiobis(2-naphthol) | 17096-15-0 | TCI EUROPE N.V. [tcichemicals.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. southwest.tn.edu [southwest.tn.edu]

- 5. dept.harpercollege.edu [dept.harpercollege.edu]

- 6. fishersci.com [fishersci.com]

- 7. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

Methodological & Application

Synthesis of 1,1'-Thiobis(2-naphthol) from 2-Naphthol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Thiobis(2-naphthol), a sulfur-bridged bis-naphthol compound, holds significant potential in medicinal chemistry and materials science. Its structural similarity to 1,1'-bi-2-naphthol (BINOL), a widely used chiral ligand in asymmetric synthesis, suggests its potential utility in catalysis. Furthermore, the incorporation of a thioether linkage introduces unique electronic and steric properties that may impart interesting biological activities. Derivatives of 2-naphthol are known to possess a range of therapeutic properties, including antibacterial, antifungal, and anti-inflammatory effects. The thiobisphenol moiety is often associated with antioxidant activity, making 1,1'-Thiobis(2-naphthol) a promising scaffold for the development of novel therapeutic agents.

This document provides a detailed protocol for the synthesis of 1,1'-Thiobis(2-naphthol) from 2-naphthol and explores its potential applications in drug discovery and development.

Synthesis of 1,1'-Thiobis(2-naphthol)

The synthesis of 1,1'-Thiobis(2-naphthol) is achieved through the electrophilic substitution reaction of 2-naphthol with a sulfur electrophile, typically sulfur dichloride (SCl₂) or sulfur monochloride (S₂Cl₂). The following protocol is based on the general method for the preparation of thiobisphenols.

Reaction Scheme

Synthesis of 1,1'-Thiobis(2-naphthol): A Detailed Experimental Protocol

This document provides a comprehensive protocol for the synthesis of 1,1'-Thiobis(2-naphthol), a valuable building block in organic synthesis. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed methodology based on established chemical principles.

Introduction

1,1'-Thiobis(2-naphthol), also known as bis(2-hydroxy-1-naphthyl) sulfide, is an organic compound featuring two 2-naphthol units linked by a sulfur atom at their respective 1-positions. This structure imparts unique chemical properties, making it a subject of interest in various fields of chemical research. The synthesis outlined below involves the reaction of 2-naphthol with a sulfur-donating reagent, a common strategy for the formation of thioether linkages.

Data Summary

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| 2-Naphthol | C₁₀H₈O | 144.17 | 121-123 | White to yellowish crystalline solid | 135-19-3 |

| 1,1'-Thiobis(2-naphthol) | C₂₀H₁₄O₂S | 318.39 | 216 | White to light gray or light orange powder/crystal | 17096-15-0[1] |

Experimental Protocol